10-(diethylamino)-N,N-diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(diethylamino)-N,N-diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is a compound belonging to the dibenzazepine family. This compound is known for its significant applications in medicinal chemistry, particularly in the treatment of neurological disorders. It is structurally related to carbamazepine and oxcarbazepine, which are well-known anticonvulsant drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(diethylamino)-N,N-diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide typically involves the reaction of dibenz[b,f]azepine derivatives with diethylamine under controlled conditions. One common method involves the use of 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide as a starting material, which is then reacted with diethylamine in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to confirm the structure and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
10-(diethylamino)-N,N-diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs, which can have different pharmacological properties and applications .
Scientific Research Applications
10-(diethylamino)-N,N-diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dibenzazepine derivatives.
Biology: It is studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: This compound is investigated for its potential use in treating neurological disorders, including epilepsy and neuropathic pain.
Mechanism of Action
The mechanism of action of 10-(diethylamino)-N,N-diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide involves its interaction with voltage-gated sodium channels in the brain. By inhibiting these channels, the compound reduces neuronal excitability, which is beneficial in controlling seizures and neuropathic pain. The molecular targets include specific subunits of the sodium channels, and the pathways involved are related to the modulation of ion flow across neuronal membranes .
Comparison with Similar Compounds
Similar Compounds
Carbamazepine: Another dibenzazepine derivative used as an anticonvulsant.
Oxcarbazepine: A keto-analog of carbamazepine with similar applications.
Licarbazepine: A metabolite of oxcarbazepine with anticonvulsant properties.
Uniqueness
10-(diethylamino)-N,N-diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is unique due to its specific diethylamino substitution, which imparts distinct pharmacological properties. This substitution enhances its lipophilicity and ability to cross the blood-brain barrier, making it potentially more effective in treating central nervous system disorders .
Properties
Molecular Formula |
C23H31N3O |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
5-(diethylamino)-N,N-diethyl-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide |
InChI |
InChI=1S/C23H31N3O/c1-5-24(6-2)22-17-18-13-9-11-15-20(18)26(23(27)25(7-3)8-4)21-16-12-10-14-19(21)22/h9-16,22H,5-8,17H2,1-4H3 |
InChI Key |
DUXONKOEFSZBRM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.